Chemical structure and properties of 8-Chloro-4-methylquinolin-2(1H)-one
Chemical structure and properties of 8-Chloro-4-methylquinolin-2(1H)-one
Executive Summary
8-Chloro-4-methylquinolin-2(1H)-one (also known as 8-chloro-4-methylcarbostyril) is a functionalized heterocyclic scaffold belonging to the quinolinone family.[1] Distinguished by a methyl group at the C4 position and a chlorine atom at the C8 position, this molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and specific receptor modulators (e.g., cannabinoid receptor agonists).[2]
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, a validated synthetic protocol based on the Knorr quinoline synthesis, and a structural evaluation suitable for researchers in medicinal chemistry.[2]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The compound exists primarily in the lactam form (2(1H)-one) in the solid state, stabilized by intermolecular hydrogen bonding. The 8-chloro substituent introduces steric bulk and lipophilicity, influencing the binding affinity of derived pharmacophores.[2]
Key Identifiers
| Property | Specification |
| IUPAC Name | 8-Chloro-4-methylquinolin-2(1H)-one |
| CAS Registry Number | 54904-38-0 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| SMILES | CC1=C(CC(=O)NC2=C1C=CC=C2Cl) |
| InChI Key | RKUQBHSURCBJSX-UHFFFAOYSA-N |
Physical Characteristics[1][4][11]
| Parameter | Data |
| Physical State | Crystalline solid (Powder) |
| Color | White to off-white/pale yellow |
| Melting Point | High melting solid (>220°C); specific polymorphs may vary.[1] |
| Solubility | Low in water; Soluble in DMSO, DMF, and hot Ethanol.[2] |
| pKa | ~ -0.7 (protonation at carbonyl oxygen); Acidic NH pKa ~11.5 |
Structural Analysis: Tautomerism
A defining feature of quinolin-2-ones is the lactam-lactim tautomerism.[1] While the lactam (A) is thermodynamically favored in the solid state and polar solvents, the lactim (B) form becomes relevant during O-alkylation reactions or in the presence of aromatizing agents like POCl₃.[1]
Diagram 1: Lactam-Lactim Tautomeric Equilibrium
Caption: The equilibrium between the dominant amide (lactam) form and the imidic acid (lactim) form, which governs reactivity patterns.[1][2]
Synthetic Protocol: Knorr Quinoline Synthesis
The most robust route to 8-chloro-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis .[1] This involves the condensation of 2-chloroaniline with a
Reaction Scheme
-
Acetoacetylation: 2-Chloroaniline + Ethyl Acetoacetate
-(2-Chlorophenyl)acetoacetamide.[1] -
Cyclization: Intramolecular electrophilic aromatic substitution catalyzed by Polyphosphoric Acid (PPA) or Sulfuric Acid (
).
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway via the Knorr method, highlighting critical process parameters.[1]
Detailed Methodology
Reagents:
-
Ethyl acetoacetate (CAS 141-97-9)[1]
Procedure:
-
Amide Formation: In a round-bottom flask, mix 2-chloroaniline (100 mmol) and ethyl acetoacetate (120 mmol). Heat the mixture to 160°C in an oil bath. Ethanol is evolved as a byproduct; use a distillation head to remove it, driving the equilibrium forward.[2] Continue heating until ethanol evolution ceases (approx. 2-3 hours).
-
Cyclization: Cool the residual intermediate (acetoacetanilide) to ~80°C. Add Polyphosphoric Acid (PPA) (approx. 5-10 equivalents by weight).
-
Heating: Heat the mixture to 100–120°C with vigorous mechanical stirring. The solution will darken. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the intermediate disappears.
-
Quenching: Allow the reaction mixture to cool to 60°C, then slowly pour it into a beaker containing crushed ice (500g) with stirring. The quinolinone will precipitate as a solid.[5]
-
Purification: Filter the precipitate. Wash copiously with water to remove acid traces, then with cold methanol.[2] Recrystallize from Ethanol or DMF to obtain the pure product.
Validation Criteria:
-
Yield: Expected range 65–85%.
-
Appearance: Product should be a crystalline solid.
Structural Characterization (Spectroscopy)[1][14][15]
Researchers should validate the structure using ¹H NMR. The following shifts are characteristic of the 8-chloro-4-methyl substitution pattern.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton Position | Shift ( | Multiplicity | Interpretation |
| NH (H-1) | 11.5 - 12.0 | Broad Singlet | Lactam NH (exchangeable with D₂O).[1] |
| H-5 | 7.60 - 7.70 | Doublet (d) | Deshielded by peri-interaction with C4-Methyl.[1] |
| H-7 | 7.50 - 7.60 | Doublet (d) | Ortho to Chlorine.[1] |
| H-6 | 7.15 - 7.25 | Triplet (t) | Meta coupling to H5/H7. |
| H-3 | 6.45 - 6.55 | Singlet (s) | Characteristic alkene proton of the quinolone ring.[1] |
| CH₃ (C-4) | 2.45 - 2.55 | Singlet (s) | Allylic methyl group.[1] |
IR Spectrum Key Bands:
-
3100–2800 cm⁻¹: Broad N-H stretch (lactam).
-
1650–1680 cm⁻¹: Strong C=O stretch (Amide I).
-
1600 cm⁻¹: C=C aromatic skeletal vibrations.
Reactivity & Applications
The 8-chloro-4-methylquinolin-2(1H)-one scaffold is versatile.[1] The 8-chloro group is relatively stable but can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki) under forcing conditions using specialized ligands (e.g., XPhos, RuPhos).[2]
Primary Derivatization Pathways:
-
N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (
or ) in DMF yields N-substituted derivatives. -
Aromatization (Chlorination): Reaction with phosphoryl chloride (
) converts the lactam to 2,8-dichloro-4-methylquinoline, a precursor for 2-aminoquinolines.[1] -
Electrophilic Substitution: The C-3 position is nucleophilic (enamine-like character) and can undergo bromination or formylation (Vilsmeier-Haack).[1]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation.[1][6] | Wear nitrile gloves. |
| H319 | Causes serious eye irritation.[6] | Use safety goggles. |
| H335 | May cause respiratory irritation.[6] | Work in a fume hood. |
Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption.
References
-
Synthesis of 4-Methylcarbostyril (Analogous Protocol)
-
Compound Identity (CAS 54904-38-0)
-
General Quinolinone Reactivity
-
Source: "Quinolin-2(1H)-ones: Synthesis and Biological Activities" - Egyptian Journal of Chemistry.[1]
- Context: Overview of N-alkylation and electrophilic substitution p
-
-
Safety Data
-
Source: Sigma-Aldrich Safety Data Sheet (SDS) for Quinolinone derivatives.[1]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-Chloroaniline for synthesis 95-51-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-8-methylquinoline, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
